1H-Indole, 2-acetyl-1-(phenylsulfonyl)- (CAS 117966-22-0) is a highly specialized, N-protected indole derivative designed to bypass the inherent regiochemical limitations of indole functionalization [1]. Because unprotected indoles naturally undergo electrophilic attack at the C3 position, accessing C2-substituted derivatives typically requires complex, multi-step lithiation or directing-group strategies [2]. By featuring a robust electron-withdrawing phenylsulfonyl group on the indole nitrogen, this compound provides a stable, ready-to-use C2-acetylated scaffold. For industrial and pharmaceutical procurement, this building block offers orthogonal reactivity: the acetyl group can undergo condensation, reduction, or amination, while the phenylsulfonyl group prevents unwanted N-alkylation and stabilizes the indole core against oxidative degradation [1]. This makes it an essential precursor for the scalable synthesis of C2-elongated indole alkaloids and complex pharmaceutical intermediates.
Substituting 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- with unprotected 2-acetylindole or alternative N-protected variants (such as N-Boc or N-methyl) introduces severe processability and yield penalties [1]. Unprotected 2-acetylindole possesses a highly acidic and nucleophilic N-H bond that competes during base-mediated enolization of the acetyl group, requiring excess reagents and leading to N-alkylated or polymerized byproducts [2]. Conversely, while N-Boc protection prevents N-alkylation, it is highly acid-labile and will prematurely cleave under the Lewis acidic or strong Brønsted acidic conditions often required for downstream functionalization [1]. Furthermore, unlike N-methyl groups which are effectively permanent, the phenylsulfonyl group can be quantitatively removed via mild alkaline hydrolysis once the target framework is constructed [2]. Consequently, procuring the N-phenylsulfonyl derivative is necessary to maintain synthetic orthogonality and ensure high yields in complex, multi-step workflows.
When subjected to strongly acidic conditions (e.g., 50% TFA in dichloromethane), the N-phenylsulfonyl group demonstrates exceptional stability, remaining intact for >24 hours at 25°C. In direct contrast, the commonly used N-Boc protected analog undergoes complete cleavage in under 30 minutes under identical conditions [1]. This robust acid tolerance allows chemists to perform downstream Lewis acid-catalyzed reactions or acidic condensations on the C2-acetyl group without premature deprotection.
| Evidence Dimension | Half-life in 50% TFA/DCM at 25°C |
| Target Compound Data | >24 hours (Stable) |
| Comparator Or Baseline | 1-Boc-2-acetylindole (<30 minutes) |
| Quantified Difference | >48-fold increase in acid stability |
| Conditions | 50% Trifluoroacetic acid in dichloromethane, ambient temperature |
Ensures the protecting group survives harsh downstream transformations, reducing the need for mid-route reprotection steps.
Generating an enolate at the C2-acetyl position of unprotected 2-acetylindole requires >2.0 equivalents of strong base (such as LDA) because the first equivalent is consumed by the acidic indole N-H proton (pKa ~16) [1]. Procuring 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- eliminates this issue; the electron-withdrawing phenylsulfonyl group masks the nitrogen, allowing complete enolization of the acetyl group with only 1.0 to 1.1 equivalents of base [1]. This prevents the formation of highly reactive nitrogen anions that cause side reactions.
| Evidence Dimension | Base equivalents required for complete C2-acetyl enolization |
| Target Compound Data | 1.0 - 1.1 equivalents (LDA) |
| Comparator Or Baseline | Unprotected 2-acetylindole (>2.0 equivalents) |
| Quantified Difference | ~50% reduction in strong base consumption |
| Conditions | Lithium diisopropylamide (LDA) in THF at -78°C |
Reduces raw material costs for expensive bases and prevents N-anion-driven polymerization during complex cross-aldol reactions.
Attempting to synthesize a C2-acetylated indole via direct Friedel-Crafts acylation of unprotected indole overwhelmingly yields the C3-acetyl regioisomer (>95% yield) due to the higher nucleophilicity of the C3 carbon [1]. Procuring 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- provides a guaranteed 100% C2-functionalized building block, completely bypassing the thermodynamically favored C3-pathway and eliminating the need for complex, air-sensitive C2-lithiation protocols in the buyer's own facility [1].
| Evidence Dimension | Regiochemical outcome of direct acylation |
| Target Compound Data | 100% C2-acetyl (as procured) |
| Comparator Or Baseline | Direct acylation of unprotected indole (>95% C3-acetyl) |
| Quantified Difference | Complete inversion of natural regioselectivity |
| Conditions | Standard Friedel-Crafts acylation conditions (AlCl3, Ac2O) |
Saves buyers multiple synthetic steps and eliminates the yield losses associated with forcing acylation at the naturally disfavored C2 position.
Unlike permanent N-alkyl protecting groups (e.g., N-methyl) which require harsh, often destructive conditions to remove, the N-phenylsulfonyl group can be cleanly cleaved using mild alkaline hydrolysis. Treatment with K2CO3 in methanol or NaOH in ethanol typically restores the free indole N-H in >90% yield [1]. This high-yielding deprotection is critical for final-stage API synthesis where the free indole N-H is required for target binding [2].
| Evidence Dimension | Cleavage yield to restore free indole N-H |
| Target Compound Data | >90% yield (mild alkaline hydrolysis) |
| Comparator Or Baseline | N-methyl-2-acetylindole (Near 0% yield without core destruction) |
| Quantified Difference | Quantitative recovery vs. permanent modification |
| Conditions | K2CO3 in MeOH or NaOH in EtOH, mild heating |
Guarantees that the protecting group can be safely removed at the end of the synthetic sequence without degrading the newly formed molecular framework.
Because the C2-acetyl group provides a direct handle for carbon-carbon bond formation, this compound is heavily utilized as a starting material for complex polycyclic alkaloids. The stability of the N-phenylsulfonyl group allows for aggressive downstream cyclizations (such as Fischer indole or Pictet-Spengler type reactions) without premature deprotection, making it ideal for accessing indolo[2,3-a]quinolizines and ellipticine derivatives [1].
In pharmaceutical medicinal chemistry, the C2-acetyl group serves as a versatile anchor for reductive aminations, aldol condensations, and hydrazone formations. The N-phenylsulfonyl protection ensures that these parallel synthesis reactions occur exclusively at the C2 side chain, preventing N-alkylation and ensuring high-purity library generation for high-throughput screening [2].
Due to its exceptional stability against trifluoroacetic acid (TFA), 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- is highly compatible with Fmoc-based solid-phase combinatorial chemistry. It can be incorporated into peptide or small-molecule resins, withstand the acidic cleavage cocktails used to remove acid-labile protecting groups (like Boc or t-Bu), and be selectively deprotected later using mild base [2].